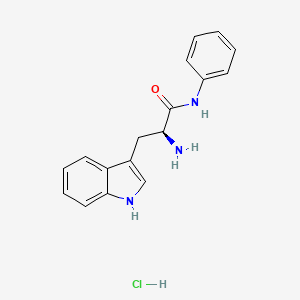

(2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives, such as the one you mentioned, are significant due to their wide spectrum of biological activities . They are found in a diverse array of biologically significant natural compounds and synthetic drugs .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by an indole moiety (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) that carries an alkyl chain at the 3-position .

Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse and depend on the specific compound. For instance, some indole derivatives have been found to inhibit RNA synthesis by SARS-CoV-2 RdRp .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives depend on the specific compound. For example, one indole derivative has a molecular weight of 323.341 Da .

Scientific Research Applications

Antifungal Peptide Design

Research on new antifungal tripeptides, including compounds structurally related to "(2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide hydrochloride," has utilized computational peptidology and conceptual density functional theory. This approach aids in determining the molecular properties, structures, and reactivity descriptors of peptides, which are crucial for drug design processes. The study demonstrates the potential of these compounds in antifungal applications, with accurate predictions of pKa values and bioactivity scores providing a foundation for further drug development (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Synthetic Chemistry Innovations

Another research avenue explores the novel synthetic pathways of compounds incorporating the indole nucleus, which shares structural similarities with the compound of interest. These pathways include ring enlargement of azirines to produce indolone derivatives, showcasing the versatility and potential of indole-based compounds in creating pharmacologically active molecules. This contributes to the broader understanding of synthetic strategies that could be applied to related compounds for diverse therapeutic applications (Mekhael et al., 2002).

Molecular Structure and Interaction Analysis

Investigations into the molecular structure, Hirshfeld surface analysis, and DFT calculations of indole derivatives offer insights into their interaction mechanisms and potential bioactivity. For example, studies on 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide provide valuable data on molecular packing, stability, and intermolecular interactions in the crystal, which are essential for understanding the biological activity and designing effective drugs (Geetha et al., 2019).

Anticancer Activity of Indole Derivatives

The synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides demonstrate significant tubulin polymerization inhibition, indicating potential anticancer properties. These findings underline the therapeutic promise of indole derivatives in oncology, contributing to the development of novel microtubule targeting agents (Kazan et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They continue to attract attention from the international chemical community, and new methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed .

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O.ClH/c18-15(17(21)20-13-6-2-1-3-7-13)10-12-11-19-16-9-5-4-8-14(12)16;/h1-9,11,15,19H,10,18H2,(H,20,21);1H/t15-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKWWVSVWUTYND-RSAXXLAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2510551.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2510553.png)

![3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B2510559.png)

![2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid](/img/structure/B2510560.png)

![[(1-Methyl-1H-indol-5-yl)methyl]amine acetate](/img/structure/B2510565.png)